trans-Cyclopentane-1,2-diamine dihydrochloride
Overview
Description
Trans-Cyclopentane-1,2-diamine dihydrochloride is a useful research compound. Its molecular formula is C5H14Cl2N2 and its molecular weight is 173.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that this compound is widely used for the synthesis of ligands and receptors , suggesting that it may interact with various biological targets.
Mode of Action
The mode of action of trans-Cyclopentane-1,2-diamine dihydrochloride involves serving as a key intermediate in the preparation of various chiral ligands and catalysts . It is used as a scaffold for chiral ligands, receptors, and biologically active compounds .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its role in the synthesis of a wide range of ligands, receptors, and biologically active compounds . The specific effects would depend on the particular compounds that are synthesized using this compound as an intermediate.
Biochemical Analysis
Biochemical Properties
Trans-Cyclopentane-1,2-diamine dihydrochloride plays a significant role in biochemical reactions, particularly as a scaffold for chiral ligands and receptors . It interacts with various enzymes and proteins, facilitating the formation of chiral complexes that are crucial in asymmetric synthesis . The compound’s ability to form stable complexes with metal ions makes it valuable in catalysis and other biochemical processes . Additionally, this compound has been employed in the synthesis of biologically active compounds, further highlighting its importance in biochemical research .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels . The compound’s interaction with cellular proteins can also modulate gene expression, impacting cell function and behavior . These effects make this compound a valuable tool in studying cellular mechanisms and developing therapeutic strategies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s chiral nature allows it to form specific interactions with target molecules, leading to changes in their activity and function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound’s extreme instability necessitates careful handling and storage to maintain its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound can facilitate specific biochemical reactions without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux . The compound’s role in these pathways can influence metabolite levels and overall cellular metabolism . Understanding the metabolic pathways associated with this compound is essential for elucidating its biochemical properties and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function . The transport and distribution of this compound are critical factors in determining its efficacy in biochemical and pharmaceutical applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications .
Properties
IUPAC Name |
(1R,2R)-cyclopentane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCLGIZICFQJBX-ALUAXPQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735555 | |
Record name | (1R,2R)-Cyclopentane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030390-38-5 | |
Record name | (1R,2R)-Cyclopentane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1030390-38-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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